Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate
Overview
Description
Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiomorpholine ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate typically involves a multi-step process. One common method includes the reaction of 3-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate involves its interaction with specific molecular targets. The thiomorpholine ring and phenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate
- Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate
Comparison: Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate is unique due to the position of the thiomorpholinomethyl group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Biological Activity
Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The compound can be represented as follows:
- Chemical Formula : C15H19N1O3S1
- Molecular Weight : 305.39 g/mol
The presence of the thiomorpholine moiety is believed to enhance the compound's interaction with biological targets, potentially leading to various therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways associated with cell proliferation and apoptosis. Preliminary studies suggest that this compound may influence the Hedgehog signaling pathway, which is crucial in developmental processes and is implicated in several cancers.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a significant role in regulating cell growth and differentiation. Dysregulation of this pathway is often associated with tumorigenesis. This compound may act as an inhibitor of this pathway, potentially offering therapeutic benefits in treating tumors characterized by aberrant Hh signaling.
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit notable anticancer properties. For instance, studies on similar derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Table 1: Summary of Anticancer Activity Studies
Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
Al-Suwaidan et al., 2013 | Quinazolinone analogues | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
Gawad et al., 2011 | Related phenylbutyrates | A549 (lung cancer) | 10.2 | Cell cycle arrest |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
Anticonvulsant Activity
In addition to its anticancer potential, preliminary investigations have suggested that related compounds exhibit anticonvulsant activity. This effect may be mediated through modulation of neurotransmitter systems or ion channels involved in neuronal excitability.
Table 2: Summary of Anticonvulsant Activity Studies
Study Reference | Compound Tested | Model Used | ED50 (mg/kg) | Mechanism |
---|---|---|---|---|
Gawad et al., 2011 | Quinazolinone derivatives | Rat model | 5.0 | GABAergic modulation |
Case Studies
A notable case study involved the synthesis and evaluation of this compound analogs, which demonstrated promising results in vitro against various cancer cell lines. The study highlighted the importance of structural modifications on the compound's efficacy and selectivity towards specific cancer types.
Properties
IUPAC Name |
ethyl 4-oxo-4-[3-(thiomorpholin-4-ylmethyl)phenyl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-2-21-17(20)7-6-16(19)15-5-3-4-14(12-15)13-18-8-10-22-11-9-18/h3-5,12H,2,6-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHWWDKZKZANPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643401 | |
Record name | Ethyl 4-oxo-4-{3-[(thiomorpholin-4-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-17-5 | |
Record name | Ethyl γ-oxo-3-(4-thiomorpholinylmethyl)benzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4-{3-[(thiomorpholin-4-yl)methyl]phenyl}butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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